(1S)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine
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Overview
Description
(1S)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine is an organic compound characterized by the presence of a trifluorophenyl group attached to a butenylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine typically involves the reaction of a trifluorophenyl precursor with a butenylamine derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine is used as a building block for the synthesis of more complex molecules. Its unique trifluorophenyl group imparts specific reactivity and stability, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific structural features.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure may contribute to the design of new therapeutic agents with improved efficacy and selectivity.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of (1S)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and specificity, leading to distinct biological effects. The pathways involved may include signal transduction and metabolic processes, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluorophenyl derivatives and butenylamine analogs. Examples include:
- (1S)-1-(2,3,4-Trifluorophenyl)but-2-EN-1-amine
- (1S)-1-(2,3,4-Trifluorophenyl)but-3-YN-1-amine
Uniqueness
What sets (1S)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine apart is its specific stereochemistry and the position of the double bond in the butenylamine chain
Properties
Molecular Formula |
C10H10F3N |
---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
(1S)-1-(2,3,4-trifluorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H10F3N/c1-2-3-8(14)6-4-5-7(11)10(13)9(6)12/h2,4-5,8H,1,3,14H2/t8-/m0/s1 |
InChI Key |
SZFPOBNKOJLIJV-QMMMGPOBSA-N |
Isomeric SMILES |
C=CC[C@@H](C1=C(C(=C(C=C1)F)F)F)N |
Canonical SMILES |
C=CCC(C1=C(C(=C(C=C1)F)F)F)N |
Origin of Product |
United States |
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